molecular formula C24H33ClN4O4S2 B3222872 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215754-72-5

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3222872
CAS No.: 1215754-72-5
M. Wt: 541.1 g/mol
InChI Key: WEQLYBSYEQFXBZ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a thieno[2,3-c]pyridine core modified with a propan-2-yl group at position 6 and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido substituent at position 2. The hydrochloride salt enhances solubility and bioavailability. The sulfonyl and carboxamide groups likely contribute to hydrogen-bonding interactions critical for target binding, while the 2-methylpiperidinyl moiety may influence pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name

2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2.ClH/c1-15(2)27-13-11-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-16(28)3;/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLYBSYEQFXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the thieno[2,3-c]pyridine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamido or piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below to analogs with shared pharmacophores or therapeutic relevance. Key comparisons focus on structural motifs , biological activity , and chemical profiling data .

Structural Comparison

Table 1: Structural Features of Analogs
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Thieno[2,3-c]pyridine 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido, 6-(propan-2-yl) Sulfonyl, carboxamide, piperidinyl
6-(4-bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one () Pyrido[2,3-d]pyrimidin-7-one 4-bromo-2-chlorophenyl, ethyl, methylthio Halogen, thioether
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride () Pyridine-benzimidazole hybrid 2-methylbenzimidazolyl Benzimidazole, amine
Rapamycin (Analytical reference from ) Macrolide Triene, pipecolate Lactone, hydroxyl
  • Core Structure Differences: The target compound’s thieno[2,3-c]pyridine core distinguishes it from pyrido[2,3-d]pyrimidinones () and benzimidazole hybrids (). This core may confer distinct electronic properties and binding affinities compared to pyrimidine or aromatic nitrogen-containing analogs.

Functional and Profiling Comparisons

Chemical-genetic profiling () indicates that compounds with similar modes of action produce overlapping fitness defect profiles in deletion strains. While direct profiling data for the target compound are unavailable, analogs like rapamycin () demonstrate that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with structural modifications affecting bioactivity. For example:

  • Region A (positions 39–44) : Changes here in rapamycin analogs (e.g., compounds 1 and 7) correspond to altered macrocyclic ring conformations, impacting target binding .
  • Region B (positions 29–36): Modifications in this region influence interactions with FKBP12, a critical mediator of rapamycin’s immunosuppressive effects .

However, its thienopyridine core may limit direct overlap with macrolide-based mechanisms.

Q & A

Q. What are the key considerations for optimizing the synthesis of the compound to improve yield and purity?

Methodological Answer: The synthesis of this compound involves cyclization reactions and sulfonamide bond formation. Key considerations include:

  • Reagent Selection : Use phosphorus oxychloride (POCl₃) as a dehydrating agent to facilitate cyclization, as demonstrated in analogous triazolopyridazine syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 80–110°C) to ensure complete ring closure while avoiding decomposition.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.
Parameter Optimized Condition Impact on Yield/Purity
Dehydrating AgentPOCl₃Enhances cyclization efficiency
Reaction Temperature100°C (reflux)Balances reaction rate/stability
Solvent SystemDMF or acetonitrileImproves solubility of intermediates

Reference : (cyclization), (sulfonamide synthesis).

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of the compound?

Methodological Answer: A multi-technique approach is recommended:

  • HPLC : Use a C18 column with an ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment. Retention time and peak symmetry indicate structural consistency .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., sulfonyl and carboxamide groups).
  • Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ for hydrochloride salts).
Technique Key Metrics Application
HPLCRetention time, peak area (%)Purity (>98%) and degradation
NMRChemical shifts, coupling constantsSubstituent conformation
FTIRSulfonyl (SO₂) stretch (~1350 cm⁻¹)Functional group validation

Reference : (HPLC), (buffer preparation).

Q. How should researchers assess the stability of the compound under various experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH) for 7–14 days. Monitor degradation via HPLC .
  • Light Sensitivity : Store aliquots in amber vials and compare UV-vis spectra before/after light exposure to detect photodegradation.
  • Long-Term Storage : Keep at -20°C in desiccated conditions to prevent hydrolysis of the sulfonamide group .

Reference : (storage guidelines), (stability testing).

Advanced Research Questions

Q. How can computational modeling be integrated into the design of experiments for synthesizing derivatives of the compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energy barriers for cyclization and sulfonylation steps. ICReDD’s approach combines computational screening with experimental validation to prioritize viable synthetic routes .
  • Docking Studies : Model interactions between derivatives and biological targets (e.g., enzymes) to guide functional group modifications.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent/reagent combinations.

Q. Example Workflow :

Compute transition states for key reactions.

Validate predictions with small-scale experiments.

Iterate using feedback from yield/purity data.

Reference : (ICReDD methodology).

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving the compound?

Methodological Answer:

  • Assay Replication : Repeat experiments across multiple cell lines or enzymatic batches to rule out variability.
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cell viability assays).
  • Dose-Response Analysis : Generate full dose-response curves (IC₅₀/EC₅₀) to identify non-linear effects or off-target interactions.
Contradiction Scenario Resolution Strategy
Inconsistent IC₅₀ valuesStandardize cell passage numbers
Discrepant selectivity profilesUse isoform-specific enzymes

Reference : (assay standardization), (biological activity protocols).

Q. What methodologies are effective in elucidating the metabolic pathways of the compound in in vitro studies?

Methodological Answer:

  • Hepatocyte Incubations : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Monitor for phase I (oxidation) and phase II (glucuronidation) products.
  • CYP Inhibition Assays : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify isoforms responsible for metabolism.
  • Stable Isotope Tracing : Label the piperidine or thienopyridine moiety with ¹³C/²H to track metabolic fate.

Q. Key Metabolites to Monitor :

  • Sulfonyl-cleaved products.
  • Hydroxylated derivatives at the 2-methylpiperidine group.

Reference : (metabolic stability), (isotope labeling).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

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